molecular formula C11H16ClN3O3S B8569036 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol

Cat. No. B8569036
M. Wt: 305.78 g/mol
InChI Key: ZSUVYZKDZKEFOE-UHFFFAOYSA-N
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Patent
US06680317B2

Procedure details

Following the general procedure for the hydrolysis of the benzooxazole to the desired aniline outlined in example 51, [1-(2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl)-piperidin4-yl]-carbamic acid tert-butyl ester (4.18 g, 8.86 mmol), water (5.5 mL), and H2SO4 (5.5 mL) in 1,4-dioxane (55mL) were reacted to afford the title compound (2.03 g, 75%). LCMS m/z 306(M−H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[1-(2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl)-piperidin4-yl]-carbamic acid tert-butyl ester
Quantity
4.18 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
O1C2C=CC=CC=2N=C1.NC1C=CC=CC=1.C(OC(=O)[NH:23][CH:24]1[CH2:29][CH2:28][N:27]([S:30]([C:33]2[C:41]3[O:40]C(C(C)(C)C)=[N:38][C:37]=3[CH:36]=[CH:35][C:34]=2[Cl:46])(=[O:32])=[O:31])[CH2:26][CH2:25]1)(C)(C)C.OS(O)(=O)=O>O1CCOCC1.O>[NH2:38][C:37]1[C:41]([OH:40])=[C:33]([S:30]([N:27]2[CH2:26][CH2:25][CH:24]([NH2:23])[CH2:29][CH2:28]2)(=[O:32])=[O:31])[C:34]([Cl:46])=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
[1-(2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl)-piperidin4-yl]-carbamic acid tert-butyl ester
Quantity
4.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)S(=O)(=O)C1=C(C=CC=2N=C(OC21)C(C)(C)C)Cl)=O
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1O)S(=O)(=O)N1CCC(CC1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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